

An In-depth Technical Guide to trans-2,5-Dimethoxycinnamic Acid

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Compound of Interest

Compound Name: 2,5-Dimethoxycinnamic acid

CAS No.: 161282-95-7

Cat. No.: B1143158

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This guide provides a comprehensive technical overview of trans-**2,5-dimethoxycinnamic acid**, a significant cinnamic acid derivative with applications in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, spectroscopic characterization, biological significance, and essential experimental protocols.

Core Chemical and Physical Properties

trans-**2,5-Dimethoxycinnamic acid** is a crystalline solid, appearing as a yellow powder or crystals.[1][2] It is the predominantly trans isomer, which is the more thermodynamically stable configuration.[3]

Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₄	
Molecular Weight	208.21 g/mol	
CAS Number	10538-51-9	
EC Number	234-114-9	
Appearance	Yellow powder or crystal	[1][2]
Melting Point	147-150 °C	[1]
Boiling Point	267.4 °C (rough estimate)	[1]
Density	1.0627 g/cm ³ (rough estimate)	[1]
pKa	4.40 ± 0.10 (Predicted)	[1]
Water Solubility	log ₁₀ WS: -2.05 (Calculated)	
Octanol/Water Partition Coefficient (logP)	1.802 (Calculated)	[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **trans-2,5-dimethoxycinnamic acid**. While a comprehensive set of publicly available spectra is not readily available, the expected spectral features can be deduced from its structure and comparison with related cinnamic acid derivatives.

Expected ¹H NMR Spectral Features

In a typical ¹H NMR spectrum (e.g., in CDCl₃ or DMSO-d₆), the following proton signals are anticipated:

- **Vinylic Protons:** Two doublets in the downfield region (around δ 6.3-7.8 ppm), corresponding to the two protons on the carbon-carbon double bond of the propenoic acid moiety. The large coupling constant ($J \approx 16$ Hz) between these protons is characteristic of the trans configuration.

- **Aromatic Protons:** Three protons on the dimethoxy-substituted benzene ring, likely appearing as a multiplet or as distinct doublets and a doublet of doublets in the aromatic region (around δ 6.8-7.5 ppm).
- **Methoxy Protons:** Two sharp singlets, each integrating to three protons, in the upfield region (around δ 3.8 ppm), corresponding to the two methoxy groups.
- **Carboxylic Acid Proton:** A broad singlet in the far downfield region ($\delta > 10$ ppm), which may be exchangeable with D_2O .

Expected ^{13}C NMR Spectral Features

The ^{13}C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule:

- **Carbonyl Carbon:** A signal in the downfield region (around δ 167-170 ppm).
- **Vinylic Carbons:** Two signals for the carbons of the double bond.
- **Aromatic Carbons:** Six signals for the carbons of the benzene ring, with the two carbons attached to the methoxy groups being the most deshielded.
- **Methoxy Carbons:** Two signals in the upfield region (around δ 55-60 ppm).

Expected Infrared (IR) Spectral Features

The IR spectrum of **trans-2,5-dimethoxycinnamic acid** would be characterized by the following absorption bands:

- **O-H Stretch (Carboxylic Acid):** A broad band in the region of 2500-3300 cm^{-1} .
- **C=O Stretch (Carboxylic Acid):** A strong, sharp band around 1680-1710 cm^{-1} .
- **C=C Stretch (Alkene and Aromatic):** Bands in the region of 1600-1650 cm^{-1} .
- **C-O Stretch (Ethers and Carboxylic Acid):** Strong bands in the region of 1000-1300 cm^{-1} .
- **=C-H Bending (trans-Alkene):** A characteristic band around 970-980 cm^{-1} .

Mass Spectrometry (MS)

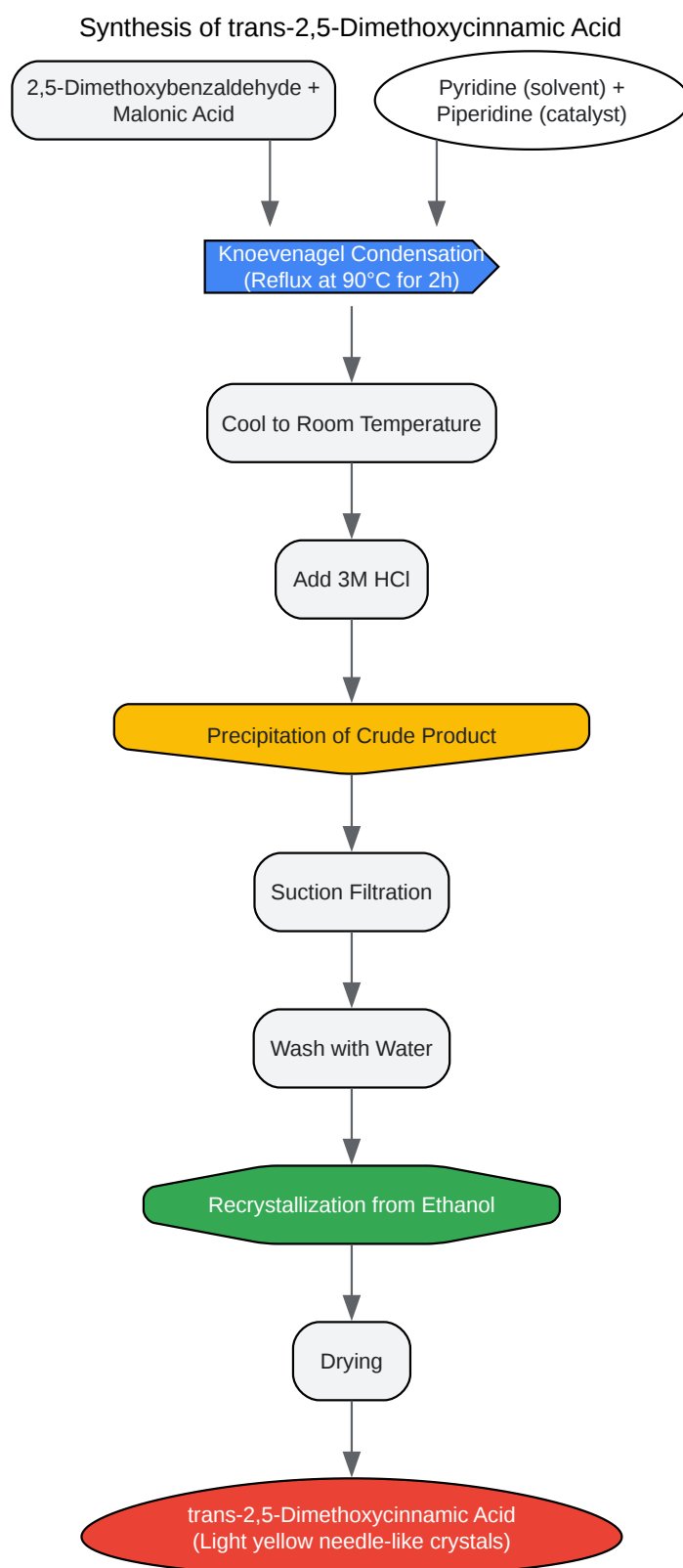
In mass spectrometry, the molecular ion peak $[M]^+$ would be observed at m/z 208.21.

Fragmentation patterns would likely involve the loss of the carboxylic acid group and methoxy groups.

Synthesis of trans-2,5-Dimethoxycinnamic Acid

trans-2,5-Dimethoxycinnamic acid is commonly synthesized via the Knoevenagel condensation reaction. This method involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.^{[1][2]}

Synthesis Workflow



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Caption: Workflow for the synthesis of trans-2,5-dimethoxycinnamic acid.

Detailed Synthesis Protocol

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.
- **Catalyst Addition and Reflux:** Heat the mixture to 90°C and add a catalytic amount of piperidine. Reflux the reaction mixture for 2 hours.
- **Cooling and Acidification:** After the reflux is complete, cool the reaction mixture to room temperature. Slowly add 3M hydrochloric acid to the mixture, which will cause a large amount of white precipitate to form.
- **Isolation of Crude Product:** Isolate the crude product by suction filtration.
- **Washing:** Wash the filter cake with water to remove any remaining acid and water-soluble impurities.
- **Purification:** Recrystallize the crude product from ethanol to obtain light yellow, needle-like crystals of **trans-2,5-dimethoxycinnamic acid**.
- **Drying:** Dry the purified crystals under vacuum.

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are a class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.^{[5][6]} The methoxy derivatives of cinnamic acid, in particular, have garnered significant interest for their therapeutic potential.^[7]

trans-2,5-Dimethoxycinnamic acid is primarily utilized as a pharmaceutical intermediate.^{[1][2]} A notable application is in the synthesis of the vasodilator drug, cinepazide.^{[1][2]} Vasodilators are crucial in the treatment of cardiovascular conditions such as hypertension and angina.

While specific studies on the biological activities of **trans-2,5-dimethoxycinnamic acid** are not as extensive as for other methoxycinnamic acid isomers, its structural similarity to other biologically active cinnamic acid derivatives suggests potential for further investigation into its

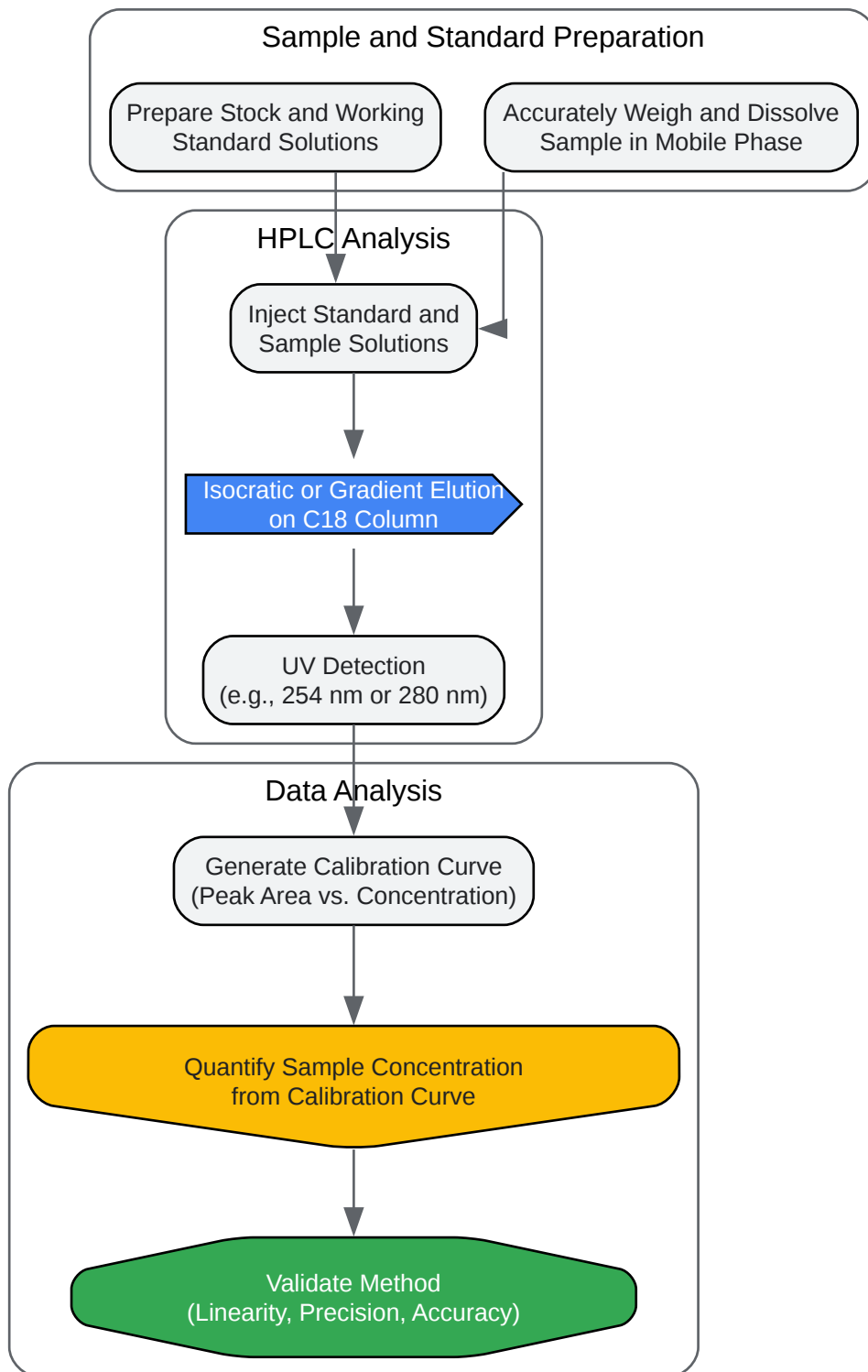
pharmacological properties. For instance, other dimethoxycinnamic acid isomers have shown neuroprotective and antioxidant activities.[8]

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard and reliable method for the analysis and quantification of cinnamic acid derivatives. A reverse-phase HPLC method is typically employed for the analysis of **trans-2,5-dimethoxycinnamic acid**.

Analytical Workflow: HPLC Quantification

HPLC Quantification of trans-2,5-Dimethoxycinnamic Acid



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Caption: General workflow for the HPLC quantification of trans-**2,5-dimethoxycinnamic acid**.

Exemplary HPLC Protocol

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be optimized for isocratic or gradient elution.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance spectrum of the compound, typically around 254 nm or 280 nm.
- Standard Preparation: Prepare a stock solution of **trans-2,5-dimethoxycinnamic acid** of known concentration in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
- Sample Preparation: Accurately weigh the sample containing **trans-2,5-dimethoxycinnamic acid** and dissolve it in a known volume of the mobile phase to a concentration that falls within the linear range of the calibration curve.
- Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
- Quantification: Plot the peak areas of the standards against their concentrations to generate a calibration curve. Determine the concentration of **trans-2,5-dimethoxycinnamic acid** in the sample by interpolating its peak area from the calibration curve.

Method Validation: For use in a regulated environment, the analytical method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.

[9]

Safety and Handling

trans-2,5-Dimethoxycinnamic acid is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1]

Precautionary Measures

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1] In case of dust formation, use a suitable respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[10] Handle in a well-ventilated area or in a fume hood.
- First Aid:
 - In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[1]
 - In case of skin contact: Wash off with soap and plenty of water.
 - If inhaled: Move the person into fresh air.
 - If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
- Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1]

Conclusion

trans-**2,5-Dimethoxycinnamic acid** is a valuable building block in medicinal chemistry, with established applications as a pharmaceutical intermediate. Its cinnamic acid scaffold suggests the potential for a broader range of biological activities that warrant further investigation. This guide provides a foundational understanding of its properties, synthesis, and analysis to support ongoing research and development efforts in the pharmaceutical and chemical sciences.

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